molecular formula C9H8F2 B7972230 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene

1,2-Difluoro-3-(prop-2-EN-1-YL)benzene

Cat. No.: B7972230
M. Wt: 154.16 g/mol
InChI Key: DNUBARBXNUPEHX-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a prop-2-en-1-yl group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, 1,2-difluorobenzene is used as the starting material, and the prop-2-en-1-yl group is introduced through a substitution reaction. The reaction typically requires a base, such as sodium hydride (NaH), and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

1,2-Difluoro-3-(prop-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(prop-2-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atoms in the benzene ring can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. The prop-2-en-1-yl group can undergo addition reactions, forming new covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-difluoro-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUBARBXNUPEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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